2-Amino-5-chloropyridine

Catalog No.
S579817
CAS No.
1072-98-6
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloropyridine

CAS Number

1072-98-6

Product Name

2-Amino-5-chloropyridine

IUPAC Name

5-chloropyridin-2-amine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)N

Synonyms

2-Amino-5-chloro-pyridine; (5-Chloropyridin-2-yl)amine; 2-Amino-5-chloropyridine; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine; 5-Chloro-2-pyridineamine; 5-Chloro-α-aminopyridine; NSC 26283; RP 26695

Canonical SMILES

C1=CC(=NC=C1Cl)N
  • Pharmaceutical precursor

    -A-5-CP is a key intermediate in the production of several drugs, including:

    • Zopiclone (Imovane): A medication used for short-term treatment of insomnia Source: Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection - PubMed: )
    • Zolpidem (Ambien): Another medication used for the treatment of insomnia Source: Sigma-Aldrich product page for 2-Amino-5-Chloropyridine:
    • Alpidem (Ananxyl): A medication with anxiolytic (anti-anxiety) properties Source: Jubilant Life Sciences safety data sheet (SDS) for 2-Amino-5-Chloropyridine:
  • Agrochemical precursor

    2-A-5-CP is also used as an intermediate in the synthesis of Clodinafop, a selective herbicide that controls grass weeds in crops Source: Jubilant Life Sciences safety data sheet (SDS) for 2-Amino-5-Chloropyridine:

2-Amino-5-chloropyridine is an organic compound with the molecular formula C5H5ClN2C_5H_5ClN_2 and a molecular weight of approximately 128.56 g/mol. It is classified as a pyridine derivative, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. This compound is also known by various names, including 2-pyridinamine, 5-chloro-2-aminopyridine, and 5-chloro-2-pyridylamine .

The compound appears as a colorless to pale yellow solid with a melting point of approximately 137 °C and a boiling point around 128 °C at 1.5 mmHg . Its structure can be represented as follows:

text
Cl | N / \ C C | | C---C | | N H

Typical of amines and halogenated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the amino group, which can act as a nucleophile. Additionally, it can participate in electrophilic aromatic substitutions owing to its aromatic nature.

One significant reaction involves its synthesis through chlorination processes using agents like sodium hypochlorite or N-fluoro-N-chlorobenzene sulfonamide in organic solvents under mild conditions . The typical reaction mechanism involves the substitution of an amino hydrogen with a chlorine atom, resulting in the formation of 2-amino-5-chloropyridine.

Research indicates that 2-amino-5-chloropyridine exhibits various biological activities. It has been studied for its potential as an anti-tumor agent and may possess other pharmacological properties due to its structural similarity to other biologically active pyridine derivatives . The compound's biological effects are primarily attributed to its ability to interact with biological targets, including enzymes and receptors.

Several methods have been developed for synthesizing 2-amino-5-chloropyridine:

  • Oxidative Chlorination: This method involves using 2-aminopyridine as a starting material, reacting it with hydrochloric acid and sodium hypochlorite under controlled temperatures. The yield from this method can reach up to 72% .
  • Chlorination with N-Fluoro-N-Chlorobenzenesulfonamide: This approach utilizes an organic solvent and imidazole ionic liquid as a catalyst, allowing for reaction temperatures between 0 to 40 °C and yielding satisfactory results in a short time frame .
  • Slow Evaporation Technique: Used for growing single crystals of the compound for structural studies, this method highlights the compound's crystallization properties .

2-Amino-5-chloropyridine finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
  • Agriculture: The compound may be used in developing agrochemicals due to its biological activity.
  • Material Science: Its derivatives are explored for use in organic electronics and materials science due to their unique electronic properties.

Studies on the interactions of 2-amino-5-chloropyridine with biological systems have revealed its potential effects on cellular pathways. It is crucial in understanding how this compound may influence enzyme activity or receptor binding, which could lead to therapeutic applications or toxicity assessments.

Several compounds share structural similarities with 2-amino-5-chloropyridine, each possessing unique properties:

Compound NameStructureUnique Features
2-Amino-3-cyanopyridineStructureContains a cyano group; used in synthetic chemistry
2-Aminonicotinic acidStructurePyridine derivative with carboxylic acid functionality
6-Chloronicotinic acidStructureChlorinated derivative; used in agrochemical synthesis
3-Amino-5-chloropyridineStructureSimilar chlorination pattern but different amino position

These compounds share a common pyridine ring but differ in their functional groups' positioning and types, leading to varied chemical reactivity and biological activities.

XLogP3

1.1

Melting Point

137.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-98-6

Wikipedia

2-Amino-5-chloropyridine

Dates

Modify: 2023-08-15

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